molecular formula C17H24O2 B10789554 Heptadeca-1,9-dien-4,6-diyne-3,8-diol

Heptadeca-1,9-dien-4,6-diyne-3,8-diol

Cat. No.: B10789554
M. Wt: 260.4 g/mol
InChI Key: QWCNQXNAFCBLLV-UHFFFAOYSA-N
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Description

Heptadeca-1,9-dien-4,6-diyne-3,8-diol is a naturally occurring polyacetylene compound. It is known for its unique structure, which includes both double and triple bonds, as well as hydroxyl groups. This compound has garnered interest due to its potential biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Heptadeca-1,9-dien-4,6-diyne-3,8-diol typically involves the use of organic solvents and catalysts. One common method includes the coupling of appropriate alkyne and alkene precursors under controlled conditions. The reaction often requires a palladium catalyst and a base to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound is less common due to its complex structure. advancements in organic synthesis techniques have made it possible to produce this compound on a larger scale. Techniques such as high-performance liquid chromatography (HPLC) are used to purify the compound .

Chemical Reactions Analysis

Types of Reactions: Heptadeca-1,9-dien-4,6-diyne-3,8-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Alkyl halides, strong bases.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Saturated hydrocarbons.

    Substitution: Ethers, esters.

Scientific Research Applications

Heptadeca-1,9-dien-4,6-diyne-3,8-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Heptadeca-1,9-dien-4,6-diyne-3,8-diol involves its interaction with cellular targets. It has been shown to inhibit the activity of certain enzymes and proteins, such as breast cancer resistance protein (BCRP/ABCG2). This inhibition can lead to the accumulation of cytotoxic agents within cancer cells, thereby enhancing their susceptibility to treatment . Additionally, its antioxidant properties help in scavenging free radicals, reducing oxidative stress .

Comparison with Similar Compounds

Heptadeca-1,9-dien-4,6-diyne-3,8-diol can be compared with other polyacetylene compounds such as:

Uniqueness: this compound stands out due to its unique combination of double and triple bonds along with hydroxyl groups, which contribute to its diverse chemical reactivity and biological activities .

Properties

IUPAC Name

heptadeca-1,9-dien-4,6-diyne-3,8-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O2/c1-3-5-6-7-8-9-10-14-17(19)15-12-11-13-16(18)4-2/h4,10,14,16-19H,2-3,5-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWCNQXNAFCBLLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC=CC(C#CC#CC(C=C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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